molecular formula C15H20ClNO4 B13359901 (S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid

(S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid

Cat. No.: B13359901
M. Wt: 313.77 g/mol
InChI Key: FRJTVVNJKPBTJI-LLVKDONJSA-N
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Description

(S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Continuous flow reactors: These allow for precise control of reaction conditions and can improve the efficiency of the synthesis.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new aromatic derivatives with different substituents.

Scientific Research Applications

(S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-3-(3-chlorophenyl)butanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Similar structure but without the chlorine atom, leading to different reactivity and properties.

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)butanoic acid is unique due to the presence of both the Boc protecting group and the chlorophenyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(3S)-3-(3-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-5-4-6-12(16)7-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

FRJTVVNJKPBTJI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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